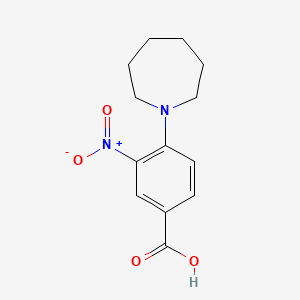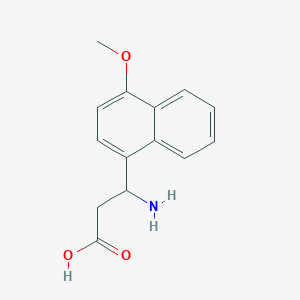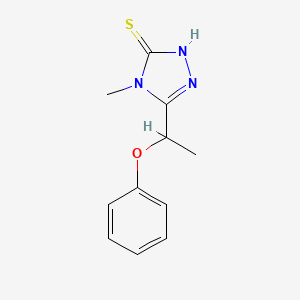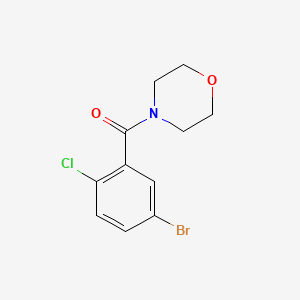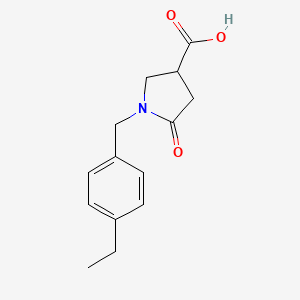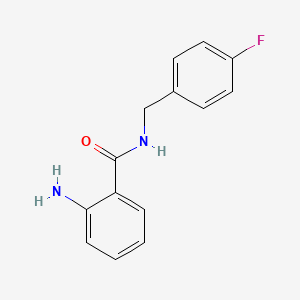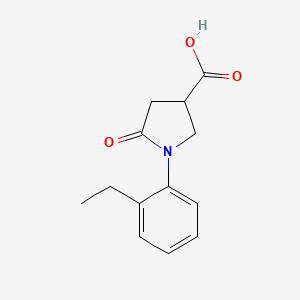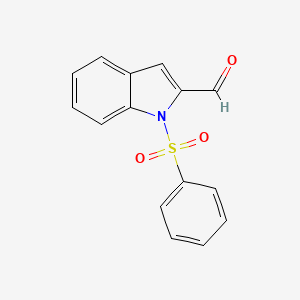
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 2-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-(phenylsulfonyl)indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically proceeds under mild conditions, yielding the desired aldehyde product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(Phenylsulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The phenylsulfonyl group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)indole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: The carboxylic acid derivative of the aldehyde compound, which has different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different chemical behavior and applications.
Uniqueness: 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOBVXBWUGTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379902 | |
| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-23-2 | |
| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde?
A1: A defining characteristic of this molecule is the non-planar orientation of the phenyl ring and the indole system. This is evident from the dihedral angle between these two moieties, which is reported as 76.24° []. This non-planar arrangement can significantly influence the molecule's interactions with other molecules and its potential biological activity.
Q2: How does the presence of a chlorine atom at the 3-position of the indole ring affect the structure of this compound?
A2: The addition of a chlorine atom in 3-Chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde does not drastically alter the overall conformation. The dihedral angle between the phenyl and indole rings remains similar at 78.3° []. This suggests that the chlorine atom's steric and electronic effects do not significantly perturb the preferred conformation.
Q3: What type of intermolecular interactions stabilize the crystal packing of these indole derivatives?
A3: The research highlights the role of weak intermolecular interactions in the solid-state packing of these compounds. Specifically, C—H⋯O hydrogen bonding interactions are identified as the primary stabilizing force in the crystal lattice of both 3-Chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde [] and 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde []. These interactions contribute to the stability and arrangement of molecules within the crystal structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

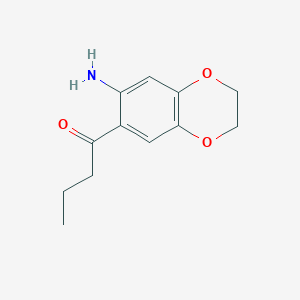
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
